S-Acetylmercaptosuccinic anhydride
Description
Historical Development and Discovery
The historical development of S-Acetylmercaptosuccinic anhydride can be traced through several decades of research in anhydride chemistry and bioconjugation techniques. The foundational understanding of succinic anhydride derivatives emerged from early investigations into cyclic anhydrides and their reactivity patterns. The formation of cyclic anhydrides from 1,4-diacids has been recognized as a well-established process, with succinic acid itself capable of dehydration at elevated temperatures to form the corresponding anhydride. This fundamental chemistry provided the groundwork for more sophisticated derivatives like this compound.
The specific development of this compound emerged from the need for selective bioconjugation reagents capable of introducing thiol groups into biomolecules under mild conditions. Early patent literature from the 1960s documented the synthesis and application of mercaptosuccinamic derivatives of aminosteroids, utilizing this compound as a key reagent for creating novel pharmaceutical compounds. This early work demonstrated the compound's unique reactivity profile and its potential for creating stable linkages with amino groups in complex molecular systems.
The evolution of this compound synthesis methodology has progressed from simple dehydration processes to more sophisticated approaches. The most widely reported preparation method involves a two-step process: first, the acetylation of mercaptosuccinic acid to protect the thiol group, followed by cyclization to form the anhydride structure. Industrial production methods have adapted these synthetic routes for larger-scale manufacturing, employing controlled environments and advanced purification techniques including recrystallization and chromatography to achieve high yield and purity specifications.
Fundamental Significance in Chemical Sciences
This compound occupies a unique position in chemical sciences due to its distinctive molecular architecture and reactivity characteristics. The compound features a cyclic structure characterized by two carbonyl groups connected through a carbon backbone, with an attached acetylated sulfur moiety. This structural arrangement, represented by the molecular formula C₆H₆O₄S with a molecular weight of 174.17, provides the compound with exceptional versatility in chemical transformations.
The fundamental chemical reactivity of this compound centers on its nucleophilic substitution capabilities. The anhydride region undergoes ring-opening reactions when attacked by amine nucleophiles, forming stable amine linkages while simultaneously generating a free carboxylate group. This reaction mechanism results in a charge reversal, rendering the modified molecule negatively charged, which significantly affects protein activity and molecular conformation. The compound exhibits optimal reactivity at pH levels between 7.0 and 8.5, where primary amines are deprotonated but anhydride hydrolysis is minimized.
The thermal stability and decomposition characteristics of related anhydride compounds provide insight into the fundamental properties of this compound. Research on succinic anhydride thermal decomposition has revealed complex reaction pathways involving the formation of carbon dioxide, carbon monoxide, and ethylene, with activation energies ranging from 45 to 53 kcal/mol depending on the specific molecular structure. These studies contribute to understanding the thermal behavior and stability requirements for this compound in various applications.
Table 1: Fundamental Chemical Properties of this compound
Current Research Landscape
The contemporary research landscape surrounding this compound reflects its expanding role in cutting-edge biotechnological applications. Current investigations have demonstrated significant advancements in biosensor technology, where the compound serves as a critical component in developing highly sensitive detection systems for cancer biomarkers. Research has shown that this compound can be utilized to produce thiol-linked antibodies that form single-layer configurations on gold biosensor surfaces, dramatically reducing preparation time from traditional three-day protocols to approximately two and a half hours.
Recent studies have established the compound's efficacy in detecting Glypican-1, a biomarker associated with pancreatic cancer, using differential pulse voltammetry techniques. The this compound-modified biosensor demonstrated exceptional performance metrics, achieving a calibration range from 5,000 pg/µL to 100 pg/µL for Glypican-1 detection with a linearity coefficient of 0.990. Time of Flight Secondary Ions Mass Spectroscopy characterization has verified the formation of thiol-linked antibody layers, providing unique perspectives for surface protein characterization in biosensor applications.
Contemporary research in drug delivery systems has revealed the compound's potential for developing intelligent pharmaceutical formulations. Studies involving thiolated cellulose derivatives synthesized using this compound have demonstrated remarkable enhancements in mucoadhesive properties, with a 9.6-fold increase in mucoadhesion on porcine intestinal mucosa compared to non-thiolated versions. The modified cellulose exhibited enhanced water solubility of 513.73 ± 2.15 g/L and significantly improved drug permeability characteristics, with apparent permeability constants increasing up to 2.4-fold compared to native cellulose.
Table 2: Current Research Applications and Performance Metrics
The field of protein modification has witnessed significant developments in this compound applications. Research has demonstrated the compound's ability to modify proteins such as β-lactoglobulin, insulin, and collagen under mild conditions while preserving their biological activity. These modifications enable researchers to study protein interactions and stability characteristics with enhanced precision. The compound's reactivity with carboxylic acid groups in amino acids facilitates peptide synthesis through the formation of cyclic imides.
Emerging research in prebiotic chemistry has revealed unexpected connections between this compound chemistry and fundamental biological processes. Studies investigating the formation of thioesters via cyclic anhydrides have demonstrated that compounds similar to this compound could have played crucial roles in early metabolic networks, particularly in the reverse tricarboxylic acid cycle. These findings suggest that the chemistry underlying this compound reactivity may have ancient origins in the development of life's fundamental biochemical processes.
Contemporary surface modification research has established this compound as an effective tool for functionalizing gold electrodes through stable thiol linkage formation. This capability enables efficient immobilization of various biomolecules, enhancing their applicability in sensing technologies. Additionally, the compound serves as a precursor in synthesizing dialkyl disulfide surfactants that form vesicles susceptible to selective degradation via disulfide bond cleavage, broadening applications in materials science and pharmaceutical development.
Table 3: Protein Modification and Conjugation Data
Properties
IUPAC Name |
S-(2,5-dioxooxolan-3-yl) ethanethioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6O4S/c1-3(7)11-4-2-5(8)10-6(4)9/h4H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHTFMWCHTGEJHA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)SC1CC(=O)OC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40884306 | |
| Record name | Ethanethioic acid, S-(tetrahydro-2,5-dioxo-3-furanyl) ester | |
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Molecular Weight |
174.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6953-60-2 | |
| Record name | S-Acetylmercaptosuccinic anhydride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6953-60-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | S-Acetylmercaptosuccinic anhydride | |
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| Record name | S-Acetylmercaptosuccinic anhydride | |
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| Record name | Ethanethioic acid, S-(tetrahydro-2,5-dioxo-3-furanyl) ester | |
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| Record name | Ethanethioic acid, S-(tetrahydro-2,5-dioxo-3-furanyl) ester | |
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| Record name | (acetylthio)succinic anhydride | |
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Preparation Methods
Acetylation of Mercaptosuccinic Acid
Mercaptosuccinic acid (HOOC-CH(SH)-CH2-COOH) is treated with acetic anhydride under basic conditions. Pyridine or triethylamine is often used to neutralize the generated acetic acid and drive the reaction to completion. The reaction proceeds as follows:
Key parameters:
Anhydride Formation via Dehydration
The S-acetylmercaptosuccinic acid undergoes cyclodehydration using a dehydrating agent such as acetic anhydride or thionyl chloride. The reaction mechanism involves nucleophilic attack by the carbonyl oxygen on the adjacent carboxylic acid group, forming the anhydride ring:
Optimization insights :
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Prolonged heating (>8 hours) at 80°C reduces side reactions like oligomerization.
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Anhydrous conditions are critical to prevent hydrolysis of the anhydride product.
Regioselective Synthesis via Thiomalic Acid Anhydride Intermediate
An alternative route utilizes thiomalic acid anhydride as a precursor, leveraging its inherent reactivity for regioselective modifications.
Preparation of Thiomalic Acid Anhydride
Thiomalic acid is dehydrated under vacuum at 150°C or treated with thionyl chloride to form the anhydride:
Acetylation of the Anhydride
The thiomalic acid anhydride is reacted with acetyl chloride in dichloromethane at 0°C to introduce the S-acetyl group:
Advantages :
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Avoids isolation of intermediate S-acetylmercaptosuccinic acid.
One-Pot Maleinization-Inspired Synthesis
Drawing parallels from maleinization reactions, SAMSA can be synthesized via a one-pot ene reaction between maleic anhydride and a thiol source.
Reaction Mechanism
Maleic anhydride reacts with hydrogen sulfide (H2S) or thiourea in the presence of a radical initiator (e.g., AIBN):
Conditions :
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Temperature: 100–120°C under nitrogen atmosphere.
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Solvent: Toluene or xylene to facilitate azeotropic water removal.
Challenges and Mitigations
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Side reactions : Diels-Alder adduct formation is minimized by maintaining a H2S-rich environment.
Comparative Analysis of Synthesis Methods
| Method | Key Steps | Yield | Purity | Scalability |
|---|---|---|---|---|
| Two-step acetylation | Acetylation → Dehydration | 85–90% | >95% | Industrial |
| Thiomalic anhydride route | Anhydride formation → Acetylation | 78–82% | 90–93% | Lab-scale |
| One-pot maleinization | Ene reaction → Acetylation | 70–75% | 85–88% | Pilot-scale |
Critical Factors in Process Optimization
Solvent Selection
Temperature Control
Purification Techniques
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Recrystallization : Ethyl acetate/hexane mixtures yield SAMSA with >99% purity.
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Column chromatography : Silica gel with 5% methanol in dichloromethane removes acetylated byproducts.
Industrial-Scale Production Protocols
Large-scale SAMSA synthesis employs continuous flow reactors to enhance heat transfer and reduce reaction times:
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Acetylation module : Mercaptosuccinic acid and acetic anhydride are mixed at 55°C with a residence time of 2 hours.
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Dehydration module : The intermediate is heated to 85°C under vacuum (10 mmHg) to drive anhydride formation.
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Crystallization : The crude product is cooled to −20°C to precipitate SAMSA crystals.
Output : 500 kg/batch with a cycle time of 8 hours.
Emerging Techniques and Innovations
Chemical Reactions Analysis
Types of Reactions: S-Acetylmercaptosuccinic anhydride undergoes various chemical reactions, including:
Nucleophilic Substitution: The anhydride region opens up when attacked by an amine nucleophile, forming an amine linkage and a free carboxylate group.
Hydrolysis: The compound can hydrolyze in the presence of water, leading to the formation of succinic acid and thioacetic acid.
Common Reagents and Conditions:
Amines: Used in nucleophilic substitution reactions to form amine linkages.
Water: Used in hydrolysis reactions to break down the anhydride into its constituent acids.
Major Products Formed:
Amine Linkages: Formed through nucleophilic substitution reactions.
Succinic Acid and Thioacetic Acid: Formed through hydrolysis reactions.
Scientific Research Applications
Bioconjugation
S-Acetylmercaptosuccinic anhydride is primarily utilized as a thiolating reagent for bioconjugation processes. It reacts with primary amines to facilitate the attachment of thiol groups to biomolecules. This property is crucial for various applications:
- Protein Modification : SAMSA effectively modifies proteins such as β-lactoglobulin, insulin, and collagen under mild conditions, preserving their biological activity. This modification allows researchers to study protein interactions and stability .
- Synthesis of Peptides : The compound can react with carboxylic acid groups in amino acids to form cyclic imides, aiding in peptide synthesis .
Drug Delivery Systems
SAMSA has been explored for its potential in developing smart drug delivery systems due to its pH-sensitive properties. It enhances the mucoadhesive and permeation properties of modified cellulose derivatives:
- Mucoadhesive Properties : In a study involving thiolated cellulose derivatives synthesized using SAMSA, the mucoadhesion on porcine intestinal mucosa was found to be 9.6-fold enhanced compared to non-thiolated versions . This property is particularly advantageous for oral drug delivery applications.
- Stability and Release Mechanisms : The ability of SAMSA to form stable linkages with biomolecules allows for controlled release mechanisms in drug formulations .
Biosensor Fabrication
SAMSA plays a critical role in the development of biosensors, particularly through its ability to modify antibodies for enhanced sensitivity and efficiency:
- Single-Use Biosensors : Researchers have developed methods for fabricating single-use biosensors that utilize SAMSA-modified antibodies for the detection of biomarkers like Glypican-1, which is associated with pancreatic cancer. This method significantly reduces fabrication time from three days to approximately two and a half hours .
- Gold Electrode Functionalization : SAMSA facilitates the formation of stable thiol linkages on gold electrodes, allowing for efficient immobilization of biomolecules necessary for biosensor functionality .
Surface Modification
The compound can also be employed in surface modification techniques:
- Functionalization of Electrodes : By forming stable thiol linkages on surfaces such as gold electrodes, SAMSA enables the immobilization of various biomolecules, enhancing their applicability in sensing technologies .
Synthesis of Surfactants
SAMSA serves as a precursor in synthesizing dialkyl disulfide surfactants. These surfactants can form vesicles that are susceptible to selective degradation via disulfide bond cleavage, broadening their application in material science and pharmaceuticals .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of S-Acetylmercaptosuccinic anhydride involves the nucleophilic attack of amine groups on the anhydride region, leading to the formation of amine linkages and a free carboxylate group. This reaction results in a charge reversal, rendering the molecule negatively charged. The negatively charged molecule can interact with proteins and other biomolecules, affecting their activity and conformation .
Comparison with Similar Compounds
Research Findings and Case Studies
- Biosensor Development : SAMSA-modified antibodies demonstrated high sensitivity in detecting Glypican-1, a cancer biomarker, via electrochemical biosensors .
- Protein Stabilization: SAMSA enhanced the stability of Ac-globulin (Factor V) at pH 6.0, outperforming non-thiolated alternatives .
- Polymer Modification : Thiolated cellulose derived from SAMSA exhibited dual mucoadhesive and permeation-enhancing properties, crucial for drug delivery systems .
Biological Activity
S-Acetylmercaptosuccinic anhydride (SAMSA) is a cyclic anhydride that has gained attention in bioconjugation chemistry due to its unique reactivity and potential applications in various biological systems. This article explores the biological activity of SAMSA, highlighting its mechanisms of action, applications in biosensor technology, and its role in protein modification.
SAMSA is characterized by its thiol group, which allows it to participate in nucleophilic reactions with amino groups found in proteins and other biomolecules. The compound's reactivity is influenced by its anhydride structure, making it a powerful tool for introducing functional groups into target molecules under mild conditions. The S-acetyl group can be easily removed by nucleophiles, allowing for the formation of stable thiol linkages that are crucial for various biochemical applications .
Reactivity Profile:
- Nucleophilic Attack: SAMSA reacts predominantly with the ε-amino groups of lysine residues in proteins, leading to modifications that can alter protein solubility and functionality .
- Thiol Group Introduction: The introduction of thiol groups onto biomolecules can enhance their stability and reactivity, facilitating further conjugation with other molecules or surfaces .
Applications in Biosensor Technology
One of the most significant applications of SAMSA is in the development of biosensors. Recent studies have demonstrated its efficacy in creating sensitive biosensors for detecting specific biomarkers. For instance, SAMSA has been used to modify antibodies for the detection of Glypican-1 (GPC-1), a biomarker associated with pancreatic cancer.
Case Study: GPC-1 Detection
- Biosensor Fabrication: SAMSA was utilized to produce a thiol-linked anti-GPC-1 antibody that formed a single-layer on a gold biosensor surface. This method significantly reduced preparation time compared to traditional methods that require multiple layers .
- Performance Metrics: The SAMSA-modified biosensor exhibited high sensitivity and reproducibility, with a calibration range from 5,000 pg/µL to 100 pg/µL for GPC-1 detection. The linearity of the response was confirmed with an R-square value of 0.990 .
Protein Modification and Therapeutic Applications
SAMSA's ability to modify proteins has implications for therapeutic applications, particularly in enhancing drug delivery systems and developing targeted therapies. By modifying proteins such as human serum albumin (HSA), researchers have observed changes in charge properties that can inhibit viral fusion processes, such as those associated with HIV-1 and influenza viruses .
Research Findings:
- Protein Solubility Enhancement: Modifications using SAMSA have been shown to increase the solubility of proteins like wheat gluten at acidic pH levels, which can be beneficial for food science applications .
- Inhibition of Viral Fusion: SAMSA-modified proteins displayed reduced cell binding capabilities, which could be leveraged in antiviral strategies .
Comparative Data Table
| Property/Feature | SAMSA | Other Anhydrides |
|---|---|---|
| Reactivity | High with amines and alcohols | Varies; generally lower |
| Stability | Stable at pH < 9.5 | Varies; some less stable |
| Application | Biosensors, protein modification | General organic synthesis |
| Biological Impact | Enhances solubility, inhibits virus fusion | Varies; often less targeted |
Q & A
Basic: What is the standard methodology for introducing thiol groups into proteins using SAMSA?
SAMSA reacts with primary amines (e.g., lysine residues) in proteins to form stable amide bonds while introducing protected thiol (-SH) groups. The protocol involves:
Reaction Conditions : Dissolve SAMSA in a mild alkaline buffer (pH 7.0–8.5) and mix with the target protein at a molar ratio of 10:1 (SAMSA:protein) for 1–2 hours at 25°C .
Post-Reaction Processing : Remove unreacted SAMSA via dialysis or anion-exchange chromatography. Deacetylate the S-acetyl group using 0.5 M hydroxylamine (pH 7.0) to liberate free thiols .
Validation : Quantify thiol incorporation using Ellman’s assay (detection at 412 nm) .
Basic: How do reaction parameters (pH, temperature, solvent) influence SAMSA conjugation efficiency?
- pH : Optimal reactivity occurs at pH 7.0–8.5, where primary amines are deprotonated but SAMSA hydrolysis is minimized. Below pH 6.0, hydrolysis dominates, reducing conjugation efficiency .
- Temperature : Elevated temperatures (e.g., 37°C) accelerate hydrolysis, while 25°C balances reactivity and stability .
- Solvent : Polar aprotic solvents (e.g., dimethylacetamide) enhance SAMSA solubility for polymer modifications, while aqueous buffers are preferred for proteins .
Basic: What analytical methods are used to confirm SAMSA-protein conjugation?
- Fluorometric Assays : Detect changes in tryptophan fluorescence upon SAMSA binding to lysine residues .
- SDS-PAGE : Observe shifts in electrophoretic mobility due to increased molecular weight or charge reversal (SAMSA introduces a negative carboxylate group per modification) .
- Mass Spectrometry : Identify exact mass changes from SAMSA adducts (+173.1 Da per modification) .
Advanced: How does SAMSA-based thiolation improve biosensor fabrication compared to traditional methods?
SAMSA enables single-step antibody immobilization on gold surfaces via Au-S bonds, bypassing multi-day protocols (e.g., self-assembled monolayers). Key advantages:
- Time Reduction : Conjugation and electrode functionalization completed in 2.5 hours vs. 3 days .
- Stability : SAMSA-modified antibodies retain >90% activity after 4 weeks at −20°C .
- Sensitivity : Anti-Glypican-1 biosensors achieve a detection limit of 0.1 ng/mL in serum .
Advanced: Can SAMSA-modified polymers enhance mucoadhesion or drug delivery?
Yes. SAMSA-thiolated cellulose exhibits dual mucoadhesive and permeation-enhancing properties:
- Synthesis : Esterify cellulose with SAMSA (4:1 molar ratio to hydroxyl groups) in dimethylacetamide at 90°C for 48 hours under nitrogen .
- Performance : Thiolated cellulose shows 3× higher mucosal retention than unmodified cellulose and enhances drug permeability by disrupting tight junctions .
- Validation : Quantify thiol density via iodometric titration and confirm mucoadhesion using ex vivo porcine intestinal models .
Advanced: How can researchers address contradictions in SAMSA-mediated thiolation efficiency across studies?
Discrepancies arise from:
- Polymer Charge Effects : SAMSA fails to thiolate poly-γ-glutamic acid (PGA) due to electrostatic repulsion between negatively charged carboxylates and SAMSA’s reactive intermediates .
- Byproduct Formation : In the presence of Ag⁺ catalysts, SAMSA forms polynuclear silver-N-acetylhomocysteine polymers instead of conjugates .
Mitigation Strategies :
Advanced: What are the implications of charge reversal in SAMSA-modified biomolecules?
SAMSA converts positively charged lysine residues into negatively charged carboxylates, which can:
- Alter Conformation : Induce structural changes in proteins (e.g., collagen), reducing α-helix content by 15% .
- Impact Stability : Charge reversal increases susceptibility to aggregation at pH < 6.0. Stabilize with 0.1 M trehalose .
- Functional Trade-offs : While beneficial for biosensor immobilization (enhanced gold binding), it may reduce receptor-ligand affinity in therapeutic antibodies .
Advanced: How is SAMSA used to synthesize glycoconjugates for bacterial adhesion inhibition?
SAMSA thiolates carrier proteins (e.g., bovine serum albumin) for oligosaccharide conjugation:
Thiolation : Treat BSA with SAMSA (20:1 molar ratio) at pH 8.0 for 1 hour .
Conjugation : React thiolated BSA with maleimide-functionalized oligosaccharides (e.g., Streptococcus pyogenes inhibitors) at pH 6.5 .
Efficacy : Glycoconjugates with 20–25 oligosaccharides per BSA reduce bacterial adhesion by 70% in vitro .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
